2-{1-[(2-chloro-3-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine
Description
This compound is a bicyclic pyrrolopyrrole derivative fused with a pyridine moiety. The structure comprises an octahydropyrrolo[2,3-c]pyrrole core substituted at the 1-position with a 2-chloro-3-methoxybenzyl group and at the 5-position with a pyridine ring.
Properties
IUPAC Name |
1-[(2-chloro-3-methoxyphenyl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-24-17-6-4-5-15(19(17)20)12-22-10-8-14-11-23(13-16(14)22)18-7-2-3-9-21-18/h2-7,9,14,16H,8,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAOGUKNUMLUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2CCC3C2CN(C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Octahydropyrrolo[2,3-c]pyrrole-Pyridine Scaffolds
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Substituent Effects on Solubility :
- The target compound’s 2-chloro-3-methoxybenzyl group confers moderate lipophilicity (clogP ~3.2 estimated), whereas sulfonyl-containing analogs (e.g., ) exhibit higher polarity due to the sulfonyl moiety, reducing clogP to ~2.5–2.7.
- The trifluoromethyl group in further enhances metabolic stability by resisting oxidative degradation, a feature absent in the target compound.
Synthetic Accessibility: Analogs with sulfonyl substituents (e.g., ) are synthesized via nucleophilic substitution of sulfonyl chlorides with pyrrolopyrrole intermediates, as inferred from general methods in and .
Commercial Availability: Sulfonyl-substituted analogs (e.g., , CAS 2549008-87-7) are commercially available at research-scale quantities (e.g., $57–$79/μmol), indicating established synthetic routes .
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